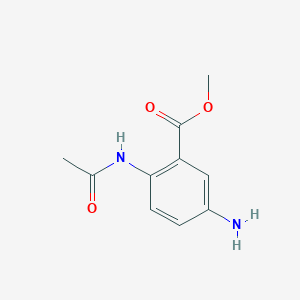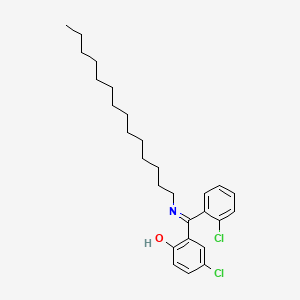
Methyl 5-hydroxy-3-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-hydroxy-3-oxooctanoate is an organic compound with the molecular formula C9H16O4. It is a derivative of octanoic acid, featuring a hydroxyl group at the fifth carbon and a keto group at the third carbon. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-3-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-3-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another synthetic route involves the oxidation of methyl 5-hydroxy-3-octenoate using an oxidizing agent like potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and crystallization are used to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-hydroxy-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed
Oxidation: Methyl 3,5-dioxooctanoate.
Reduction: Methyl 5-hydroxy-3-hydroxyoctanoate.
Substitution: Methyl 5-chloro-3-oxooctanoate, methyl 5-bromo-3-oxooctanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxy-3-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 5-hydroxy-3-oxooctanoate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity and metabolic processes, making it a valuable compound for studying biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-hydroxy-3-oxooctanoate can be compared with other similar compounds such as:
Methyl 3-oxooctanoate: Lacks the hydroxyl group at the fifth carbon, resulting in different reactivity and applications.
Methyl 5-hydroxy-3-octenoate:
Methyl 5-hydroxy-3-oxononanoate: Has an additional carbon in the chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
84465-71-4 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
methyl 5-hydroxy-3-oxooctanoate |
InChI |
InChI=1S/C9H16O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
OUHUZAIGFSTJPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)





![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)

![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)
